![molecular formula C22H20FN5O B7552335 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B7552335.png)
2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole, also known as FLB-457, is a potent and selective dopamine D2 receptor antagonist. It has been widely studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. In
Mechanism of Action
2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole works by blocking the dopamine D2 receptor, which is involved in the regulation of mood, cognition, and behavior. By blocking this receptor, 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole can reduce the activity of dopamine in the brain, which is thought to contribute to the symptoms of schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce psychotic symptoms, and reduce manic symptoms. It has also been shown to reduce the activity of dopamine in the brain, which is thought to contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole is that it is a selective dopamine D2 receptor antagonist, meaning that it specifically targets this receptor and does not affect other receptors in the brain. This makes it a potentially safer and more effective treatment compared to other drugs that target multiple receptors. However, one limitation of 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole is that it has not yet been approved for use in humans, and more research is needed to determine its safety and efficacy.
Future Directions
There are a number of future directions for research on 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole. One area of research is to explore its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Another area of research is to investigate its mechanism of action in more detail, including its effects on other neurotransmitters and receptors in the brain. Finally, more research is needed to determine the safety and efficacy of 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole in humans, and to develop new formulations and delivery methods for the drug.
Synthesis Methods
2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole can be synthesized using a multi-step process involving the coupling of 4-fluorophenylboronic acid and 2-amino-4,6-dichloropyrimidine to form 4-(4-fluorophenoxy)pyrimidin-2-amine. This intermediate is then coupled with 1-bromo-3-(2-pyridyl)propane to form 1-(4-(4-fluorophenoxy)pyrimidin-2-yl)piperidin-3-ol. Finally, this compound is converted to 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole through a series of reactions involving the addition of a benzimidazole moiety.
Scientific Research Applications
2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole has been extensively studied for its potential use in the treatment of various psychiatric disorders. In particular, it has shown promise as a treatment for schizophrenia, as it has been shown to improve cognitive function and reduce psychotic symptoms in animal models and human clinical trials. 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole has also been studied for its potential use in the treatment of bipolar disorder, as it has been shown to reduce manic symptoms in animal models.
properties
IUPAC Name |
2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c23-16-7-9-17(10-8-16)29-20-11-12-24-22(27-20)28-13-3-4-15(14-28)21-25-18-5-1-2-6-19(18)26-21/h1-2,5-12,15H,3-4,13-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECNMDGASRHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)OC3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.